(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide
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Overview
Description
The compound (NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N’-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyrazole core, a sulfonyl group, and multiple aromatic rings with different substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N’-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide typically involves multiple steps, including the formation of the dihydropyrazole core and the introduction of various substituents. One common synthetic route includes the following steps:
Formation of the Dihydropyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyrazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides and a base such as triethylamine.
Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and trifluoromethylbenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N’-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Chlorobenzene, trifluoromethylbenzene, catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its aromatic rings and functional groups can interact with biological macromolecules, providing insights into molecular recognition processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N’-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene, used in medical applications.
Uniqueness
The uniqueness of (NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N’-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide lies in its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21ClF3N5O2S |
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Molecular Weight |
548.0 g/mol |
IUPAC Name |
(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33)/t22-/m1/s1 |
InChI Key |
NLXIJZHFEOSWPU-JOCHJYFZSA-N |
Isomeric SMILES |
C/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
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